molecular formula C20H12N2O2 B094251 Quinacridone CAS No. 1047-16-1

Quinacridone

Cat. No. B094251
Key on ui cas rn: 1047-16-1
M. Wt: 312.3 g/mol
InChI Key: NRCMAYZCPIVABH-UHFFFAOYSA-N
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Patent
US06972333B2

Procedure details

Quinacridone (50 grams) was dispersed in water (1000 grams) and potassium hydroxide (50 grams) was added. The resulting slurry was then heated to 65° C. and sodium peroxydisulfate (200 grams) was added over a 6 hour period. The resulting slurry was stirred continuously for 8 hours at 65° C. then filtered. The resulting presscake was washed with water to neutral and dried. 55 grams of bright yellow highly pure quinacridonequinone was produced.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[C:7]([C:9]3[C:14]([NH:15][C:4]2=[CH:3][CH:2]=1)=[CH:13][C:12]1[C:16]([C:18]2[C:23]([NH:24][C:11]=1[CH:10]=3)=[CH:22][CH:21]=[CH:20][CH:19]=2)=[O:17])=[O:8].[OH-:25].[K+].S(OOS([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].[OH2:39]>>[CH:20]1[CH:19]=[C:18]2[C:16]([C:12]3[C:13](=[O:39])[C:14]4[NH:15][C:4]5[C:5]([C:7](=[O:8])[C:9]=4[C:10](=[O:25])[C:11]=3[NH:24][C:23]2=[CH:22][CH:21]=1)=[CH:6][CH:1]=[CH:2][CH:3]=5)=[O:17] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=CC=CC=C5N4
Name
Quantity
1000 g
Type
reactant
Smiles
O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
200 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred continuously for 8 hours at 65° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
The resulting presscake was washed with water to neutral and
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=O)C4=C(C3=O)NC5=CC=CC=C5C4=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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